Solubility profile of 3,3-Diethylcyclobutan-1-amine in organic solvents
Solubility profile of 3,3-Diethylcyclobutan-1-amine in organic solvents
Content Type: Technical Guide Subject: Physicochemical Properties & Solvent Selection Strategies Target Audience: Medicinal Chemists, Process Chemists, Formulation Scientists[1][2][3]
Executive Summary & Physicochemical Basis[1][2][4][5][6]
3,3-Diethylcyclobutan-1-amine (CAS: 1955519-12-6 for HCl salt; Free Base generic) represents a specialized cycloaliphatic building block often employed in the synthesis of Janus Kinase (JAK) inhibitors and other receptor modulators.[1][2][4][5] Unlike simple cyclobutylamines, the geminal diethyl substitution at the 3-position introduces significant steric bulk and lipophilicity, altering its solubility profile compared to its dimethyl or unsubstituted analogs.[1][4][5]
Effective utilization of this compound requires a distinct understanding of its two primary forms: the Free Base (typically a lipophilic oil) and the Salt (typically a hydrophilic solid).[1][2][4][5]
Structural Analysis & Predicted Properties[1][3][5][6][7]
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Polar Head: Primary amine (-NH₂).[1][2][5] High pKa (~10.5), Hydrogen bond donor/acceptor.[1][4][5]
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Lipophilic Tail: 3,3-Diethylcyclobutane core.[1][2][5] The ethyl groups significantly increase the partition coefficient (LogP) compared to 3,3-dimethyl analogs.[1][4][5]
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Predicted LogP (Free Base): ~1.9 – 2.3 (Estimate based on fragment contribution: Cyclobutane ~0.7 + 2x Ethyl ~1.0 + Amine correction).[1][2][4]
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Solubility Class: Amphiphilic (Free Base) / Ionic (Salt).[1][2][4][5]
Solvent Compatibility Matrix
The following matrix categorizes solvent suitability based on the "Like Dissolves Like" principle and the polarity index of the 3,3-diethylcyclobutan-1-amine scaffold.
Table 1: Predicted Solubility Profile (Free Base vs. HCl Salt)
| Solvent Class | Representative Solvents | Free Base Solubility | HCl Salt Solubility | Operational Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Low (<1 mg/mL) | Ideal for extraction/workup of the free amine.[1][2][5] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | High | Excellent for homogenous reactions; good for salt crystallization.[1][2][3] |
| Polar Aprotic | DMSO, DMF, DMAc | High | High | Preferred for nucleophilic substitutions (SnAr) or coupling reactions.[1][2][3] |
| Ethers | THF, 1,4-Dioxane | High | Moderate | THF is a standard reaction solvent; salts may partially oil out.[1][2][4] |
| Esters | Ethyl Acetate (EtOAc), IPM | High | Very Low | Standard solvent for extracting the free base from aqueous layers.[1][2][4] |
| Hydrocarbons | Hexane, Heptane, Toluene | Moderate to High | Insoluble | Toluene is excellent for azeotropic drying; Heptane is an antisolvent for salts.[1][2][3][4] |
| Aqueous | Water (pH 7) | Low/Moderate | High (>50 mg/mL) | Solubility is strictly pH-dependent.[1][2][5] |
Critical Insight: The 3,3-diethyl substitution reduces water solubility of the free base compared to unsubstituted cyclobutylamine.[1][2][4][5] While cyclobutylamine is miscible with water, 3,3-diethylcyclobutan-1-amine will likely form a biphasic layer at neutral/basic pH.[1][2][4][5]
The "Solubility Switch" Mechanism[2][5][6]
Understanding the pH-dependent solubility is crucial for isolation and purification.[1][2][4][5] The amine functionality allows for reversible switching between organic-soluble and water-soluble states.[1][2][4][5]
Visualization: pH-Dependent Phase Transfer
The following diagram illustrates the extraction logic based on pKa manipulation.
Caption: Figure 1. The pH-switch mechanism allows for purification via Acid-Base extraction, leveraging the solubility differential between the neutral amine and its ammonium salt.[2][4][5]
Experimental Protocols
Since specific solubility values can vary by batch purity and crystal form, the following self-validating protocols should be used to determine exact solubility for your specific application.
Protocol A: Saturation Shake-Flask Method (Quantitative)
Purpose: Determine the exact saturation solubility (
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Preparation: Weigh ~50 mg of 3,3-diethylcyclobutan-1-amine (solid salt or liquid base) into a 4 mL HPLC vial.
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Solvent Addition: Add 500 µL of the target solvent.[1][2][4]
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Equilibration:
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Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.
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Analysis: Dilute the filtrate 100x with Acetonitrile and analyze via HPLC-UV (210 nm) or LC-MS.
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Calculation: Compare peak area against a standard curve to calculate mg/mL.
Protocol B: Visual Solubility Screen (Qualitative)
Purpose: Rapid solvent selection for reaction setup.[1][2][4]
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Add solvent in 100 µL increments.
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Observation:
Application: Solvent Selection for Synthesis[5][6]
Choosing the right solvent depends on the reaction type.[1][4] The steric bulk of the diethyl group can retard reaction rates, making high-solubility, high-boiling solvents preferable.[2][4][5]
Workflow: Reaction Solvent Decision Tree
Caption: Figure 2.[1][2][5] Decision matrix for selecting reaction solvents based on the intended chemical transformation and solubility requirements.
Specific Recommendations
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Amide Coupling: Use DCM or DMF .[1][2][3][4] The free base is highly soluble, ensuring rapid kinetics.[1][4] Avoid alcohols which may compete with the amine.[1][2][4]
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Salt Formation (Purification): Dissolve the free base in a minimal amount of Ethanol , then add HCl in Diethyl Ether or Dioxane .[1][2][4] The 3,3-diethylcyclobutan-1-amine HCl salt will precipitate due to low solubility in ether.[1][2][4][5]
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Workup: Use MTBE or EtOAc for extraction.[1][2][4] The diethyl groups make the amine lipophilic enough to extract efficiently from basic water (pH > 12), unlike smaller amines which may require DCM.[1][4]
References
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PubChem Compound Summary. 3,3-Diethylcyclobutan-1-amine hydrochloride.[1][2][4][5][6] National Center for Biotechnology Information.[1][2][4] (Accessed 2026).[1][2][4][5][6][7][8] Link[1][4][5]
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Lipinski, C. A. (2000).[1][2][4] "Drug-like properties and the causes of poor solubility and poor permeability".[1][2][4][5] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][3][4][5] (Contextual grounding for LogP and solubility predictions). Link[1][4][5]
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Wermuth, C. G. (2008).[1][2][4] The Practice of Medicinal Chemistry. Academic Press.[1][2][4] (Standard protocols for salt selection and solubility). Link
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Cayman Chemical. Solubility Guidelines for Amine Salts. (General reference for handling lipophilic amine hydrochlorides). Link
Sources
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- 3. CAS 1334146-80-3: Cyclobutanamine, N-ethyl-, hydrochloride… [cymitquimica.com]
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- 5. A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 [quickcompany.in]
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